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Compound of Interest

Compound Name: 5-Methyloxazolidine

Cat. No.: B2705598

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Methyloxazolidine, a heterocyclic compound of interest in various chemical and
pharmaceutical research domains. This document presents available and predicted
spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS), along with detailed experimental protocols.

Core Data Presentation

The following tables summarize the available and expected quantitative spectroscopic data for
5-Methyloxazolidine.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of public experimental spectra for 5-Methyloxazolidine, the
following table includes predicted chemical shifts (ppm). These predictions are based on the
analysis of the molecule's structure and typical chemical shifts for similar functional groups.
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Proton (*H) NMR

Carbon (33C) NMR

Atom Predicted Chemical Shift (ppm)
H on C2 (O-CH2-N) ~45-5.0

H on C4 (N-CH2) ~3.0-3.5

H on C5 (CH-CHs) ~3.8-4.2

H on CHs ~1.2-15

N-H ~1.5 - 2.5 (broad)

Table 2: Infrared (IR) Spectroscopy Data

The expected IR absorption bands for 5-Methyloxazolidine are based on the characteristic

vibrational frequencies of its functional groups.

Characteristic Absorption

Functional Group Intensity
(cm=)

N-H Stretch (secondary amine) 3300 - 3500 Medium

C-H Stretch (alkane) 2850 - 3000 Strong

C-N Stretch (amine) 1020 - 1250 Medium

C-0 Stretch (ether-like) 1070 - 1150 Strong

Table 3: Mass Spectrometry (MS) Data

The following mass spectrometry data is available from the National Institute of Standards and

Technology (NIST) database.[1] The fragmentation pattern is characteristic of a small

heterocyclic amine.
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m/z (Mass-to-Charge Ratio) Relative Intensity Possible Fragment
87 Moderate [M]* (Molecular lon)
86 Moderate [M-H]*

72 Moderate [M-CHs]*

57 Strong [M-CH20]*

44 High [C2HsN]*

43 Base Peak [C2HsN]*

42 High [C2HaN]*

Experimental Protocols

The following sections detail generalized methodologies for acquiring the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To determine the *H and *3C chemical environments in 5-Methyloxazolidine.
Methodology:

o Sample Preparation: A 5-10 mg sample of 5-Methyloxazolidine is dissolved in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in a5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

¢ Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

e H NMR Acquisition:
o The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

o A standard one-pulse sequence is used to acquire the *H spectrum.
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o Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds.

o A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the 3C spectrum,
resulting in single lines for each unique carbon atom.

o Awider spectral width (e.g., 0-220 ppm) is required.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected to produce the final NMR spectra. Chemical shifts
are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 5-Methyloxazolidine based on their
vibrational frequencies.

Methodology:

o Sample Preparation: As 5-Methyloxazolidine is expected to be a liquid at room
temperature, it can be analyzed as a neat thin film. A drop of the sample is placed between
two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

 Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
o Data Acquisition:
o A background spectrum of the clean salt plates is recorded.

o The sample is placed in the spectrometer's sample compartment.
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o The IR spectrum is recorded, typically in the range of 4000-400 cm~1.

o Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-
Methyloxazolidine.

Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds. A dilute solution of 5-Methyloxazolidine
in a volatile solvent (e.g., methanol or dichloromethane) is injected into the GC.

« lonization: Electron lonization (El) is a common method for small molecules. The sample
molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded.

o Data Processing: A mass spectrum is generated, plotting the relative intensity of the ions as
a function of their m/z ratio.

Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis of a small
organic molecule like 5-Methyloxazolidine.
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A logical workflow for the spectroscopic analysis of 5-Methyloxazolidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2705598#spectroscopic-data-of-5-methyloxazolidine-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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